molecular formula C27H23BrN2O2S B302767 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one

Numéro de catalogue B302767
Poids moléculaire: 519.5 g/mol
Clé InChI: VDQRRKYWEITGID-YMTQWUKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one, also known as ABT-737, is a synthetic small molecule inhibitor that has gained significant attention in the field of cancer research. This molecule has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mécanisme D'action

The Bcl-2 family of proteins plays a critical role in regulating apoptosis, or programmed cell death. The anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Bcl-w, prevent apoptosis by binding to and inhibiting the pro-apoptotic proteins. 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one binds to the BH3-binding groove of these anti-apoptotic proteins, thereby releasing the pro-apoptotic proteins and initiating the apoptotic pathway.
Biochemical and Physiological Effects:
5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been found to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been found to have limited efficacy in certain cancer types, such as pancreatic cancer, due to the high expression of Mcl-1, another anti-apoptotic protein.

Avantages Et Limitations Des Expériences En Laboratoire

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments, such as its high potency and selectivity for the Bcl-2 family of proteins. However, its limited solubility in aqueous solutions and low bioavailability in vivo pose challenges for its use in animal models and clinical trials.

Orientations Futures

The development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has paved the way for the discovery and development of other small molecule inhibitors targeting the Bcl-2 family of proteins. Future research could focus on the optimization of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one and its analogs for increased solubility and bioavailability. Additionally, the combination of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one with other anti-cancer agents could be further explored for enhanced efficacy in cancer treatment.

Méthodes De Synthèse

The synthesis of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one involves the condensation of 5-bromo-2-hydroxybenzaldehyde with allylthiol, followed by the reaction with benzylamine and thiosemicarbazide. The resulting compound is then subjected to a cyclization reaction to form the thiazolidinone ring. This multi-step synthesis process has been optimized and improved over the years, resulting in increased yields and purity of the final product.

Applications De Recherche Scientifique

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been extensively studied for its anti-tumor activity in various cancer types, including leukemia, lymphoma, and solid tumors such as lung, breast, and colon cancer. It has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This mechanism of action makes 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one a promising candidate for combination therapy with other anti-cancer agents.

Propriétés

Nom du produit

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one

Formule moléculaire

C27H23BrN2O2S

Poids moléculaire

519.5 g/mol

Nom IUPAC

(5Z)-3-benzyl-2-benzylimino-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H23BrN2O2S/c1-2-15-32-24-14-13-23(28)16-22(24)17-25-26(31)30(19-21-11-7-4-8-12-21)27(33-25)29-18-20-9-5-3-6-10-20/h2-14,16-17H,1,15,18-19H2/b25-17-,29-27?

Clé InChI

VDQRRKYWEITGID-YMTQWUKOSA-N

SMILES isomérique

C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

SMILES canonique

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.